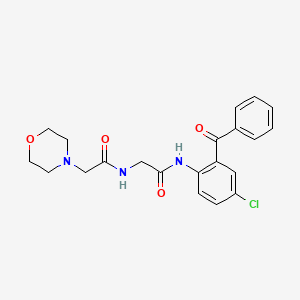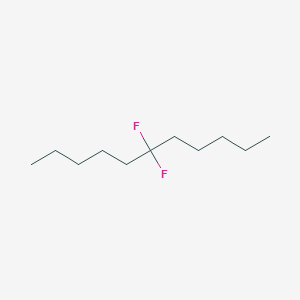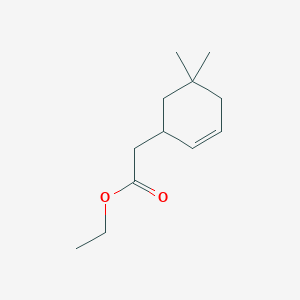
Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes a phenanthrene moiety and a phenyl group attached to a phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane typically involves the reaction of phenanthrene-9-carbaldehyde with a phosphorus reagent under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the desired phosphane compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The phenyl and phenanthrene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and various ligands are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Wirkmechanismus
The mechanism by which Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and other biomolecules, altering their function. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is influenced by its molecular structure and the surrounding environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl(10-phenylphenanthren-9-yl)sulfane: Similar in structure but contains a sulfur atom instead of phosphorus.
9,10-Diphenylanthracene: Another aromatic compound with similar photophysical properties.
Uniqueness
Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane is unique due to its combination of a phenanthrene moiety and a phosphorus atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity .
Eigenschaften
CAS-Nummer |
103130-19-4 |
|---|---|
Molekularformel |
C21H17OP |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
9-[methyl(phenyl)phosphoryl]phenanthrene |
InChI |
InChI=1S/C21H17OP/c1-23(22,17-10-3-2-4-11-17)21-15-16-9-5-6-12-18(16)19-13-7-8-14-20(19)21/h2-15H,1H3 |
InChI-Schlüssel |
LDZZKINUJXOVKF-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methoxy]ethyl acetate](/img/structure/B14323861.png)
![1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14323873.png)
![2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14323881.png)
![4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14323886.png)


![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)
![3-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14323913.png)



![5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14323943.png)
methanone](/img/structure/B14323951.png)
